molecular formula C9H8N2O6 B11467027 N-[(7-Methoxy-6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]hydroxylamine

N-[(7-Methoxy-6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]hydroxylamine

Cat. No.: B11467027
M. Wt: 240.17 g/mol
InChI Key: NCOSPBOIZZMJNG-XCVCLJGOSA-N
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Description

(E)-N-[(7-METHOXY-6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDROXYLAMINE is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a benzodioxole ring substituted with methoxy and nitro groups, and a hydroxylamine functional group attached via a methylene bridge. Its distinct structure makes it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[(7-METHOXY-6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDROXYLAMINE typically involves multiple steps, starting from commercially available precursors. One common route includes the nitration of 7-methoxy-2H-1,3-benzodioxole to introduce the nitro group, followed by the formation of the methylene bridge through a condensation reaction with hydroxylamine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and condensation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling the reaction parameters is crucial to achieve the desired product quality and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[(7-METHOXY-6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDROXYLAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodioxole ring or the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions to achieve specific substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amino-substituted compounds.

Scientific Research Applications

(E)-N-[(7-METHOXY-6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDROXYLAMINE has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-N-[(7-METHOXY-6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDROXYLAMINE involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and benzodioxole moieties contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-[(7-METHOXY-6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDROXYLAMINE: shares structural similarities with other benzodioxole derivatives, such as:

Uniqueness

The presence of the hydroxylamine functional group in (E)-N-[(7-METHOXY-6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDROXYLAMINE distinguishes it from other similar compounds. This functional group imparts unique reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H8N2O6

Molecular Weight

240.17 g/mol

IUPAC Name

(NE)-N-[(7-methoxy-6-nitro-1,3-benzodioxol-5-yl)methylidene]hydroxylamine

InChI

InChI=1S/C9H8N2O6/c1-15-9-7(11(13)14)5(3-10-12)2-6-8(9)17-4-16-6/h2-3,12H,4H2,1H3/b10-3+

InChI Key

NCOSPBOIZZMJNG-XCVCLJGOSA-N

Isomeric SMILES

COC1=C(C(=CC2=C1OCO2)/C=N/O)[N+](=O)[O-]

Canonical SMILES

COC1=C(C(=CC2=C1OCO2)C=NO)[N+](=O)[O-]

Origin of Product

United States

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